Methyl thieno[3,2-b]pyridine-7-carboxylate
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Overview
Description
Methyl thieno[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[3,2-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[3,2-b]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[3,2-b]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Methyl thieno[3,2-b]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl thieno[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar biological activities.
Thieno[3,4-b]pyridine: Known for its antimicrobial and anticancer properties.
Thieno[3,2-d]pyrimidine: Exhibits diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Uniqueness
Methyl thieno[3,2-b]pyridine-7-carboxylate stands out due to its specific structural features and the range of reactions it can undergo. Its versatility in synthesis and application makes it a valuable compound in various fields of research and industry .
Biological Activity
Methyl thieno[3,2-b]pyridine-7-carboxylate is a heterocyclic compound belonging to the thienopyridine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, antitumor properties, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno ring fused to a pyridine ring with a methyl group at the 7-position and a carboxylate functional group. Its chemical formula is C10H8N2O2S. The unique substitution pattern influences its electronic properties and biological activity, particularly its ability to interact with various molecular targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific tyrosine kinases:
- c-Met : This kinase is involved in cell proliferation and survival; its overactivation is linked to various cancers.
- VEGFR2 : Plays a crucial role in angiogenesis; inhibition can prevent tumor vascularization.
By selectively inhibiting these pathways, the compound demonstrates significant potential as an antitumor agent.
Antitumor Activity
Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. Key findings include:
- Cytotoxicity in Breast Cancer Cells : In studies involving the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The compound induced cell cycle arrest in the G0/G1 phase without notable toxicity to non-cancerous cells .
- Data Summary :
Cell Line | Treatment Concentration | Effect on Cell Viability | Apoptosis Induction |
---|---|---|---|
MDA-MB-231 | 13 µM | Decreased | Increased |
MCF-12A (non-cancer) | Not significant | No effect | No effect |
Case Studies
- Cytotoxicity Evaluation : A study evaluated several derivatives of this compound against triple-negative breast cancer (TNBC) cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with minimal toxicity towards non-tumorigenic cells .
- In Vivo Studies : In ovo chick chorioallantoic membrane (CAM) models demonstrated that specific derivatives significantly reduced tumor size when grafted with MDA-MB-231 cells, further supporting their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methyl at position 7 | Inhibits c-Met and VEGFR2; induces apoptosis |
Methyl thieno[3,2-b]pyridine-6-carboxylate | Similar core structure with different substitution | Antitumor activity against various cell lines |
Methyl 3-amino-thieno[3,2-b]pyridine | Contains an amino group at position 3 | Enhanced cytotoxicity in specific cancer types |
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl thieno[3,2-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-4-10-7-3-5-13-8(6)7/h2-5H,1H3 |
InChI Key |
IOCZVRGBPCIHGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)C=CS2 |
Origin of Product |
United States |
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